molecular formula C13H19Li B14665556 lithium;4,4-dimethylpentan-2-ylbenzene CAS No. 42052-95-9

lithium;4,4-dimethylpentan-2-ylbenzene

Cat. No.: B14665556
CAS No.: 42052-95-9
M. Wt: 182.3 g/mol
InChI Key: QGSYOHVHGATAAS-UHFFFAOYSA-N
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Description

The compound "lithium;4,4-dimethylpentan-2-ylbenzene" is an organolithium reagent, likely used in synthetic organic chemistry as a strong base or nucleophile. Organolithium compounds typically exhibit high reactivity due to the polar covalent lithium-carbon bond, enabling applications in alkylation, polymerization, or cross-coupling reactions. However, none of the provided evidence directly describes this compound or its properties.

Properties

CAS No.

42052-95-9

Molecular Formula

C13H19Li

Molecular Weight

182.3 g/mol

IUPAC Name

lithium;4,4-dimethylpentan-2-ylbenzene

InChI

InChI=1S/C13H19.Li/c1-11(10-13(2,3)4)12-8-6-5-7-9-12;/h5-9H,10H2,1-4H3;/q-1;+1

InChI Key

QGSYOHVHGATAAS-UHFFFAOYSA-N

Canonical SMILES

[Li+].C[C-](CC(C)(C)C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4,4-dimethylpentan-2-ylbenzene typically involves the lithiation of 4,4-dimethylpentan-2-ylbenzene. This can be achieved by reacting 4,4-dimethylpentan-2-ylbenzene with a strong base such as n-butyllithium in an aprotic solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent the highly reactive organolithium compound from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to minimize the risks associated with handling reactive intermediates. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;4,4-dimethylpentan-2-ylbenzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the organolithium compound to form new carbon-carbon bonds.

Major Products

    Oxidation: Alcohols or ketones.

    Reduction: Hydrocarbons.

    Substitution: New organolithium compounds or other substituted benzene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, lithium;4,4-dimethylpentan-2-ylbenzene is used as a strong base and nucleophile. It can deprotonate weak acids and participate in nucleophilic addition and substitution reactions, making it valuable for constructing complex organic molecules.

Biology

While not commonly used directly in biological research, derivatives of this compound can be employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine

The compound itself is not typically used in medicine, but its derivatives may serve as intermediates in the synthesis of drugs and other therapeutic agents.

Industry

In the materials science industry, this compound can be used in the production of polymers and other advanced materials

Mechanism of Action

The mechanism by which lithium;4,4-dimethylpentan-2-ylbenzene exerts its effects is primarily through its role as a nucleophile and base. The lithium atom in the compound is highly reactive and can readily form new bonds with electrophiles. This reactivity is exploited in various chemical reactions to construct new molecules and materials.

Comparison with Similar Compounds

Key missing data :

  • Structural analogs (e.g., branched vs. linear alkyl lithium reagents).
  • Reaction kinetics or catalytic performance.
  • Solubility in organic solvents (e.g., THF, hexane).
  • Thermal stability or decomposition pathways.

Hypothetical Comparison Table (Based on General Knowledge)

Property Lithium;4,4-Dimethylpentan-2-ylbenzene n-Butyllithium Phenyllithium
Structure Branched alkyl-aryl lithium Linear alkyl lithium Aryl lithium
Reactivity Moderate (steric hindrance) High Moderate
Solubility Likely low in polar solvents Soluble in hydrocarbons Soluble in ethers
Typical Use Selective alkylation Bulk polymerization Aromatic substitutions

Critical Limitations of Provided Evidence

The supplied materials lack:

  • Direct references to organolithium compounds.
  • Experimental data (e.g., NMR, XRD, or kinetic studies).
  • Comparative studies between structurally similar lithium reagents.

Recommendations for Further Research

To address this gap, consult:

  • Peer-reviewed journals on organometallic chemistry (e.g., Journal of Organometallic Chemistry).
  • Catalysis studies involving bulky organolithium reagents.
  • Safety data sheets for handling comparisons (e.g., pyrophoricity, storage conditions).

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